molecular formula C7H10F2N2O2 B175896 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide CAS No. 126309-11-3

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Cat. No.: B175896
CAS No.: 126309-11-3
M. Wt: 192.16 g/mol
InChI Key: NBGSVZPNDIXPOT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide: is a chemical compound that features a piperidine ring substituted with a difluoromethyl group, a ketone, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a piperidine derivative, using difluoromethylating agents like ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent, such as dichloromethane, under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of metal-based catalysts can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-2-oxopiperidine-3-carboxamide
  • 3-(Methyl)-2-oxopiperidine-3-carboxamide
  • 3-(Chloromethyl)-2-oxopiperidine-3-carboxamide

Comparison: 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl analog, the difluoromethyl group offers a different balance of lipophilicity and hydrogen-bonding potential, which can influence the compound’s pharmacokinetics and bioactivity . The methyl and chloromethyl analogs lack the enhanced stability and bioactivity conferred by the fluorine atoms .

Biological Activity

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound has been studied for its antifungal properties, as well as its interactions with various biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

This compound features a piperidine ring substituted with a difluoromethyl group and a carboxamide functional group. These structural components contribute to its unique chemical behavior and biological activity.

Biological Activity Overview

The primary biological activities of this compound include:

  • Antifungal Activity : The compound has demonstrated significant antifungal properties, particularly against Botrytis cinerea, a common pathogen in agriculture. Its mechanism of action involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain of fungi.
  • Potential Antitubercular Activity : Although not extensively studied for this purpose, related compounds have shown promise against Mycobacterium tuberculosis, indicating that this compound may also possess similar properties .

The antifungal mechanism primarily involves the inhibition of SDH, which disrupts the electron transport chain in fungal cells. This inhibition leads to reduced energy production and ultimately cell death. Molecular docking studies have indicated that the compound binds effectively at the ubiquinone-binding site of SDH, further supporting its potential as an antifungal agent.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound. Below are key findings:

Table 1: Summary of Biological Activities

Activity Target Mechanism Reference
AntifungalBotrytis cinereaInhibition of succinate dehydrogenase (SDH)
AntitubercularMycobacterium tuberculosisPotential inhibition of MmpL3 (not directly studied)

Case Study: Antifungal Efficacy

In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition of mycelial growth in Botrytis cinerea. Field trials further confirmed the effectiveness of these compounds in controlling gray mold disease in crops, demonstrating their practical agricultural applications.

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the piperidine ring and carboxamide group could enhance antifungal potency. For instance, substituents that increase lipophilicity were found to improve binding affinity to SDH, suggesting pathways for optimizing drug design based on this scaffold .

Properties

IUPAC Name

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGSVZPNDIXPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(C(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560980
Record name 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126309-11-3
Record name 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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